1-[(4-Methylphenyl)methyl]guanosine
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Overview
Description
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-(4-methylbenzyl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a methylbenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-(4-methylbenzyl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the tetrahydrofuran ring and the methylbenzyl group. Common reagents used in these reactions include nucleophiles, electrophiles, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biomolecules such as enzymes and nucleic acids. Its purine base structure suggests it could play a role in nucleotide analog studies.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. Purine analogs are known for their antiviral and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that also contains a purine structure.
Uniqueness
What sets 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-(4-methylbenzyl)-1H-purin-6(9H)-one apart is its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.
Properties
CAS No. |
88158-18-3 |
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Molecular Formula |
C18H21N5O5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-[(4-methylphenyl)methyl]purin-6-one |
InChI |
InChI=1S/C18H21N5O5/c1-9-2-4-10(5-3-9)6-22-16(27)12-15(21-18(22)19)23(8-20-12)17-14(26)13(25)11(7-24)28-17/h2-5,8,11,13-14,17,24-26H,6-7H2,1H3,(H2,19,21)/t11-,13-,14-,17-/m1/s1 |
InChI Key |
IKUBEBCQIWPJIM-LSCFUAHRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C2N)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C2N)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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